绿泥石

描述

Chlorite is a group of common sheet silicate minerals that form during the early stages of metamorphism . Most chlorite minerals are green in color, have a foliated appearance, perfect cleavage, and an oily to soapy feel . They are found in igneous, metamorphic, and sedimentary rocks .

Synthesis Analysis

Chlorite is a key mineral in the control of reservoir quality in many siliciclastic rocks . In deeply buried reservoirs, chlorite coats on sand grains prevent the growth of quartz cements and lead to anomalously good reservoir quality . By contrast, an excess of chlorite – for example, in clay-rich siltstone and sandstone – leads to blocked pore throats and very low permeability .Molecular Structure Analysis

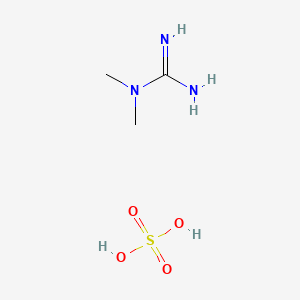

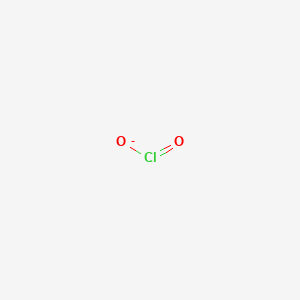

The chlorite ion adopts a bent molecular geometry, due to the effects of the lone pairs on the chlorine atom, with an O–Cl–O bond angle of 111° and Cl–O bond lengths of 156 pm . Chlorite is the strongest oxidizer of the chlorine oxyanions on the basis of standard half-cell potentials .Chemical Reactions Analysis

Chlorite is a strong oxidizer and its reactions are often dependent on the pH. The second-order rate constants at pH 4.0 were roughly one order of magnitude higher compared to pH 5.0 . At pH 7.0, rate constants of 4.6×10 M−1 s−1 and 3.1×10 M−1 s−1, respectively, were obtained .Physical and Chemical Properties Analysis

Chlorite is a group of phyllosilicate minerals with varying physical, chemical, and optical properties, depending on the specific species and composition within the group . Key characteristics of chlorite minerals include their platy or micaceous texture and a tendency to occur in thin, flexible flakes .科学研究应用

储层质量分析

在石油地质学领域,绿泥石在控制储层岩石质量方面发挥着重要作用 {svg_1}。绿泥石包覆在砂粒上可以抑制石英胶结物的生长,从而保持孔隙度和渗透率。相反,过量的绿泥石会导致渗透率降低,影响储层的性能。

矿物学研究

绿泥石因其独特的性质和在各种地质环境中的出现而引起研究地壳和地质历史的科学家的兴趣 {svg_2}。其存在和特征可以提供对过去地质过程和条件的洞察。

氧化还原条件估计

绿泥石测温法可以与其他方法结合起来估计矿物形成过程中的氧化还原条件 {svg_3}。这在地球化学研究中非常有用,在这些研究中,理解环境的氧化状态对于解释矿化过程至关重要。

纳米级分析技术

纳米级成像等分析技术的最新进展使人们能够详细研究绿泥石的晶内化学分区 {svg_4}。这为低温地热测温法和矿物平衡研究开辟了新的途径。

数字矿物库

使用 QEMSCAN® SEM–EDS 等自动化技术开发的数字绿泥石库彻底改变了绿泥石的研究方式 {svg_5}。这项技术能够精确识别和成像绿泥石,促进沉积学和成岩作用的研究。

作用机制

Target of Action

Chlorite, specifically sodium chlorite, is primarily used in the manufacturing of paper and as a disinfectant . The primary targets of chlorite are organic compounds, including fatty acids and amino acids . In the environment, chlorite can affect various geological settings, including metamorphic rocks, hydrothermal veins, and ore deposits .

Mode of Action

Chlorite interacts with its targets through a process of oxidation. The mechanism by which Chlorite inactivates microbial species encompasses selective oxidation, resulting in the formation of chlorite (ClO2−) and chlorate (ClO3−) ions as the main by-products . Sodium hypochlorite, a related compound, mediates its antimicrobial action by reacting with fatty acids and amino acids. Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol .

安全和危害

未来方向

生化分析

Biochemical Properties

Chlorite interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the displacement and substitution induced by hydrothermal fluids in iron-magnesium minerals such as biotite, amphibole, and pyroxene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorite can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. For example, a study has developed a method for simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using ion chromatography coupled with triple quadrupole mass spectrometry (IC-MS) .

属性

IUPAC Name |

chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWCMBCROVPCKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021522 | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White or off-white to grey powder; Odorless; [Luzenac America MSDS] | |

| Record name | Chlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14998-27-7, 1318-59-8, 71949-90-1 | |

| Record name | Chlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14998-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorite ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014998277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorite-group minerals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORITE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63H374SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)

![Spiro[bicyclo[4.1.0]heptane-7,1-cyclopentan]-3-ol, 2-methyl-, [1-alpha-,6-alpha-,7-alpha-(2R*,3R*)]-](/img/no-structure.png)